4-(Cyclohexylideneamino)-3-fluorophenol
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Overview
Description
4-(Cyclohexylideneamino)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylideneamino group attached to the phenol ring, with a fluorine atom at the meta position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylideneamino)-3-fluorophenol typically involves the condensation of 3-fluorophenol with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used acid catalysts include hydrochloric acid and sulfuric acid, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylideneamino)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Cyclohexylideneamino)-3-fluoroquinone.
Reduction: Formation of 4-(Cyclohexylamino)-3-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexylideneamino)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylideneamino)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclohexylideneamino group can interact with hydrophobic pockets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylideneamino)-3-chlorophenol
- 4-(Cyclohexylideneamino)-3-bromophenol
- 4-(Cyclohexylideneamino)-3-iodophenol
Uniqueness
4-(Cyclohexylideneamino)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s biological activity and make it a valuable candidate for various applications.
Properties
Molecular Formula |
C12H14FNO |
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Molecular Weight |
207.24 g/mol |
IUPAC Name |
4-(cyclohexylideneamino)-3-fluorophenol |
InChI |
InChI=1S/C12H14FNO/c13-11-8-10(15)6-7-12(11)14-9-4-2-1-3-5-9/h6-8,15H,1-5H2 |
InChI Key |
PWWRQHCPDHQAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NC2=C(C=C(C=C2)O)F)CC1 |
Origin of Product |
United States |
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